4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds . They have wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis and Activity Studies
- Research has shown that compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and shown anti-inflammatory activity. This includes N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide (Lynch et al., 2006).
Antifungal Agent Development
- New derivatives, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, have been prepared and screened for their antifungal activity. These developments are crucial in the field of pharmaceuticals and medicinal chemistry (Narayana et al., 2004).
Alkaline Phosphatase Inhibitors
- Bi-heterocyclic benzamides, including derivatives of this compound, have been identified as potent inhibitors of alkaline phosphatase. This has implications for medicinal research, especially in the context of calcification of bones and teeth (Abbasi et al., 2019).
Anticancer Research
- Certain derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This highlights the potential of this compound derivatives in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Agent Synthesis
- Research has focused on synthesizing new derivatives for antimicrobial applications. This includes compounds like N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which have shown potent effects against pathogenic strains (Bikobo et al., 2017).
Future Directions
Properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-5-9-6-16-11(14-9)8-3-1-7(2-4-8)10(13)15/h1-4,6H,5H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEUJGNAZUAVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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